molecular formula C9H12N2O3 B13323253 2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid

2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid

Cat. No.: B13323253
M. Wt: 196.20 g/mol
InChI Key: LKMVUXGSCVDYLI-UHFFFAOYSA-N
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Description

2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a methylpropanoic acid moiety at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.

    Attachment of the Methylpropanoic Acid Moiety: This step involves the alkylation of the pyrimidine ring with a suitable alkyl halide, followed by hydrolysis to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxy group and the carboxylic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyrimidine-5-boronic acid
  • 2-Aminopyrimidine-5-boronic acid
  • 2-Ethoxypyrimidine-5-boronic acid

Uniqueness

2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(2-methoxypyrimidin-5-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H12N2O3/c1-9(2,7(12)13)6-4-10-8(14-3)11-5-6/h4-5H,1-3H3,(H,12,13)

InChI Key

LKMVUXGSCVDYLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(N=C1)OC)C(=O)O

Origin of Product

United States

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